Cas no 97-09-6 (4-Chloro-3-nitrobenzenesulfonamide)

4-Chloro-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by the presence of chloro and nitro substituents on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive functional groups make it a versatile building block for further chemical modifications. The sulfonamide moiety enhances its potential for forming biologically active compounds, while the electron-withdrawing nitro and chloro groups contribute to its utility in electrophilic substitution reactions. The compound is typically handled under controlled conditions due to its reactivity. Its well-defined structure and purity ensure consistent performance in synthetic applications.
4-Chloro-3-nitrobenzenesulfonamide structure
97-09-6 structure
Product Name:4-Chloro-3-nitrobenzenesulfonamide
CAS No:97-09-6
MF:C6H5ClN2O4S
MW:236.626g/mol
MDL:MFCD00035783
CID:34892
PubChem ID:7324
Update Time:2025-10-29

4-Chloro-3-nitrobenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-Nitro-4-chlorobenzenesulfonamide
    • 4-Chloro-3-nitrobenzenesulfonamide
    • 4-Chlor-3-nitro-benzolsulfonsaeure-amid
    • 4-chloro-3-nitrobenzene-1-sulfonamide
    • 4'-chloro-3'-nitrobenzenesulfonamide
    • 4-chloro-3-nitro-benzenesulfonic acid amide
    • 4-Chloro-3-nitrobenzenesulphonamide
    • 4-chloro-3-nitrophenyl-sulfonamide
    • Benzenesulfonamide,4-chloro-3-nitro
    • NSC 512314
    • Benzenesulfonamide, 4-chloro-3-nitro-
    • 2O1T5ZXF22
    • SPZGXONNVLTQDE-UHFFFAOYSA-N
    • 4-Chloro-3-nitro-benzenesulfonamide
    • 3-Nitro-4-chlorobenzensulfonyl amine
    • 2-nitrochlorobenzene-4-sulfonamide
    • SBB066420
    • NSC512314
    • STL4
    • 4-Chloro-3-nitrobenzenesulfonamide (ACI)
    • BUTTPARK 76\07-88
    • 4-CHLORO-3-NITROSULFAMYLBENZENE
    • YELLOW SULFONE
    • 4-chloro-3-nitro-benzenesulfonamid
    • O-NITROCHLOROBENZENE-P-SULFONAMIDE
    • SB17976
    • DTXSID8052649
    • NSC-512314
    • Z45415559
    • SR-01000311153
    • UNII-2O1T5ZXF22
    • Benzenesulfonamide, 4chloro3nitro
    • EINECS 202-559-8
    • SY037322
    • AKOS025293419
    • O11215
    • EN300-01188
    • SCHEMBL1184879
    • W-100117
    • 4-chloro-3-nitro-benzene sulfonamide
    • BDBM50101939
    • MFCD00035783
    • Q27255164
    • CHEMBL51663
    • PS-4334
    • AKOS000115239
    • 97-09-6
    • NS00040510
    • CS-W014155
    • 4-CHLORO-3-NITROBENZENESULPHONAMIDE [HSDB]
    • 4-Chloro-3-nitrobenzene-1-sulphonamide
    • STL483063
    • SR-01000311153-1
    • DTXCID9031222
    • GEO-03915
    • DB-006506
    • HSDB 2568
    • MDL: MFCD00035783
    • Inchi: 1S/C6H5ClN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13)
    • InChI Key: SPZGXONNVLTQDE-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(Cl)=CC=C(S(N)(=O)=O)C=1)=O

Computed Properties

  • Exact Mass: 235.96600
  • Monoisotopic Mass: 235.966
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 114

Experimental Properties

  • Color/Form: Yellow prismatic crystals precipitated from ethanol
  • Density: 1.5966 (rough estimate)
  • Melting Point: 25-35 °C
  • Boiling Point: 427.9℃ at 760 mmHg
  • Flash Point: 212.6°C
  • Refractive Index: 1.6000 (estimate)
  • PSA: 114.36000
  • LogP: 3.19990
  • pka: 9.28±0.60(Predicted)
  • Solubility: 224.8mg/L(15 ºC)

4-Chloro-3-nitrobenzenesulfonamide Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material Identification: Xi
  • Storage Condition:Inert atmosphere,Room Temperature

4-Chloro-3-nitrobenzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

4-Chloro-3-nitrobenzenesulfonamide Pricemore >>

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4-Chloro-3-nitrobenzenesulfonamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water
Reference
Synthesis of 2-nitrophenol-4-sulfonylamide
Li, Yan-yun; Yin, Zhen-yan; Hu, Ying-xi; Liu, Xia; Chen, Chi-yang; et al, Shiyou Huagong Gaodeng Xuexiao Xuebao, 2001, 14(3), 10-13

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Diethyl ether ,  Water ;  rt
Reference
Identification of multi-target inhibitors of leukotriene and prostaglandin E2 biosynthesis by structural tuning of the FLAP inhibitor BRP-7
Gur, Zehra Tugce; Caliskan, Burcu; Garscha, UIrike; Olgac, Abdurrahman; Schubert, Ulrich S.; et al, European Journal of Medicinal Chemistry, 2018, 150, 876-899

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Ethanol ,  Water ;  10 °C; 10 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 h, 0 °C
Reference
Synthesis of derivatives of 2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid containing sulfonamide group in phenyl moiety
Vasin, V. S.; Koldaeva, T. Yu.; Perevalov, V. P., Izvestiya Vysshikh Uchebnykh Zavedenii, 2012, 55(10), 19-22

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Diethyl ether ;  0 °C; 0.5 h, rt
Reference
Preparation of heterocyclic amide compounds as STING agonists for treatment of STING activity-related diseases
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  rt → 100 °C; 6 h, 100 °C; 100 °C → rt; 12 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  3 h, -10 °C; -10 °C → 23 °C; 2 h, 23 °C
Reference
Process for the preparation of venetoclax and its novel salt intermediates
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
Product class 13: 1,2,3-triazoles
Tome, A. C., Science of Synthesis, 2004, 13, 415-601

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Ethyl acetate ;  -5 °C
Reference
Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin
Bhattacharya, Gautam; Salem, Manar M.; Werbovetz, Karl A., Bioorganic & Medicinal Chemistry Letters, 2002, 12(17), 2395-2398

Production Method 8

Reaction Conditions
Reference
Process for the preparation of venetoclax and its novel salt intermediates
, India, , ,

Production Method 9

Reaction Conditions
Reference
Arylsulfonamide compounds, compositions and methods of use
, United States, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Diethyl ether ,  Water ;  4 h, rt
Reference
Benzimidazole derivatives as potent and isoform selective tumor-associated carbonic anhydrase IX/XII inhibitors
Uslu, Azize Gizem; Maz, Tugce Gur; Nocentini, Alessio; Banoglu, Erden; Supuran, Claudiu T.; et al, Bioorganic Chemistry, 2020, 95,

Production Method 11

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Diethyl ether ,  Water ;  0 °C; 30 min, rt
Reference
Discovery of a Potent Inhibitor of the Antiapoptotic Protein Bcl-xL from NMR and Parallel Synthesis
Petros, Andrew M.; Dinges, Jurgen; Augeri, David J.; Baumeister, Steven A.; Betebenner, David A.; et al, Journal of Medicinal Chemistry, 2006, 49(2), 656-663

Production Method 12

Reaction Conditions
1.1 Reagents: Ammonium chloride Solvents: Water ;  15 min, 30 - 35 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 9
Reference
Preparation method of 4-chloro-3-nitrobenzenesulfonamide 2-amino-1-phenol-4-sulfonylamide
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water
Reference
Preparation of N-Alkyl substituted 3-amino-4-chloro-benzenesulfonamides
Song, Li-feng; Guo, Lin; Tang, Yong; Yin, Yong-bo, Ranliao Yu Ranse, 2012, 49(4), 29-31

Production Method 14

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  4 h, 19 °C; 19 °C → 36 °C; 3.5 h, 36 °C
Reference
Process for the preparation of 3-amino-4-hydroxybenzenesulfonamide
, China, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Ammonia Solvents: 1,4-Dioxane ;  1 h, rt
Reference
Preparation of benzothiazolesulfonamide derivatives
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Isopropanol ,  Water ;  -40 °C; pH 8, > -20 °C; 0.5 h, > -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, > -20 °C
Reference
Method for synthesizing 3-nitro-4-halo-benzene sulfamide
, China, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Ethyl acetate ;  -5 °C
Reference
Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Diethyl ether ,  Water ;  0 °C; 30 min, 0 °C
Reference
Preparation of N-arylcarbonyl- and heteroarylcarbonyl benzenesulfonamide inhibitors of Bcl-Xl and Bcl-2 as promoters of apoptosis
, United States, , ,

4-Chloro-3-nitrobenzenesulfonamide Raw materials

4-Chloro-3-nitrobenzenesulfonamide Preparation Products

4-Chloro-3-nitrobenzenesulfonamide Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:97-09-6)4-Chloro-3-nitrobenzenesulfonamide
Order Number:1619489
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:97-09-6)3-硝基-4-氯苯磺酰胺
Order Number:LE1619489
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:29
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 4-Chloro-3-nitrobenzenesulfonamide

4-Chloro-3-Nitrobenzenesulfonamide (CAS No. 97-09-6): A Comprehensive Overview

4-Chloro-3-nitrobenzenesulfonamide, also known by its CAS registry number CAS No. 97-09-6, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and versatility.

The molecular structure of 4-chloro-3-nitrobenzenesulfonamide consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a chlorine atom, and a nitro group (-NO₂). The sulfonamide group is a key functional group in this compound, contributing to its reactivity and biological activity. The nitro group introduces electron-withdrawing effects, which can influence the compound's electronic properties and reactivity. Similarly, the chlorine substituent adds to the compound's stability and can modulate its solubility and bioavailability.

Recent studies have highlighted the potential of 4-chloro-3-nitrobenzenesulfonamide in drug discovery and development. Researchers have explored its role as a lead compound for designing novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders. The sulfonamide moiety is particularly appealing due to its ability to form hydrogen bonds, which is crucial for drug-receptor interactions.

In the field of materials science, 4-chloro-3-nitrobenzenesulfonamide has been investigated for its applications in polymer chemistry and nanotechnology. Its ability to act as a building block for constructing advanced materials with tailored properties has made it a subject of interest in academic and industrial research settings.

The synthesis of 4-chloro-3-nitrobenzenesulfonamide typically involves multi-step reactions, including nucleophilic aromatic substitution and sulfonation processes. These methods have been optimized over the years to improve yield and purity, ensuring that the compound can be produced efficiently for various applications.

From an environmental perspective, understanding the fate and transport of CAS No. 97-09-6 in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent research has focused on evaluating its biodegradation pathways and toxicity profiles under various conditions.

In conclusion, 4-chloro-3-nitrobenzenesulfonamide (CAS No. 97-09-6) stands out as a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthetic methodologies and application development, position it as a valuable tool for future innovations in science and technology.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-09-6)4-Chloro-3-nitrobenzenesulfonamide
1619489
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-09-6)3-硝基-4-氯苯磺酰胺
LE1619489
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email